D18024

Multidrug Resistance (MDR) P-glycoprotein Modulation Cancer Chemosensitization

D18024 (Flezelastine HCl) is a dual 5-LOX inhibitor/H1 antagonist with ≥3-fold higher MDR reversal potency than Azelastine. Procure for integrated histamine-leukotriene pathway studies or robust P-glycoprotein-mediated chemosensitization research where single-target agents fail. Research use only.

Molecular Formula C29H31ClFN3O
Molecular Weight 492.0 g/mol
CAS No. 110406-33-2
Cat. No. B1663479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD18024
CAS110406-33-2
SynonymsD18024
Molecular FormulaC29H31ClFN3O
Molecular Weight492.0 g/mol
Structural Identifiers
SMILESC1CC(CCN(C1)CCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C(=N3)CC5=CC=C(C=C5)F.Cl
InChIInChI=1S/C29H30FN3O.ClH/c30-24-14-12-23(13-15-24)21-28-26-10-4-5-11-27(26)29(34)33(31-28)25-9-6-18-32(20-17-25)19-16-22-7-2-1-3-8-22;/h1-5,7-8,10-15,25H,6,9,16-21H2;1H
InChIKeyKBNISKYDAJMVNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D18024 (Flezelastine HCl, CAS 110406-33-2): A Dual 5-LOX/H1 Receptor Modulator for Preclinical Pharmacology


D18024, also known as Flezelastine hydrochloride (CAS 110406-33-2), is a phthalazinone derivative characterized as a dual-action small molecule with antiallergic and antihistaminic activity. Its pharmacological profile is defined by concurrent inhibition of 5-lipoxygenase (5-LOX) and antagonism of the histamine H1 receptor [1], with additional reported activities including calcium channel antagonism [2] and modulation of multidrug resistance (MDR) [3]. This compound, with a molecular formula of C₂₉H₃₁ClFN₃O and molecular weight of 492.03 g/mol , is supplied as a hydrochloride salt and is intended strictly for research use in preclinical studies.

D18024 Procurement Risk Assessment: Why Generic 5-LOX or H1 Antagonist Substitution is Scientifically Unjustified


The critical rationale against substituting D18024 with a generic 5-LOX inhibitor (e.g., Zileuton) or a standard H1 antagonist (e.g., Loratadine, Cetirizine) lies in its unique polypharmacology and the stark differences in ancillary activities. While many 5-LOX inhibitors lack direct H1 antagonism , and most second-generation antihistamines possess no significant 5-LOX inhibitory activity [1], D18024 integrates both mechanisms [2]. Furthermore, D18024 exhibits a distinct profile in reversing multidrug resistance (MDR) with a potency significantly exceeding that of its closest structural analog, Azelastine [3]. Therefore, substituting D18024 with a single-pathway agent will fundamentally alter the experimental outcome, failing to replicate the compound's integrated pharmacological effects in complex biological models.

D18024 Differentiation Data Sheet: Head-to-Head and Cross-Study Comparative Analysis for Informed Procurement


MDR Reversal Potency: D18024 Exhibits ≥3-Fold Superior Potency vs. Azelastine in Restoring Doxorubicin Sensitivity

A direct comparative study in rat C6 glioblastoma cell lines with a multidrug-resistant phenotype demonstrated that flezelastine (D18024) is a more potent reversing agent of doxorubicin (dox) resistance than its structural analog, azelastine. Both compounds reversed dox resistance in a concentration-dependent manner, but flezelastine was shown to be at least three times more potent [1]. Furthermore, at a concentration of 30 µM, flezelastine was able to completely restore doxorubicin sensitivity in both dox-selected (C6 0.5) and vincristine-selected (C6 1V) resistant cell lines [1].

Multidrug Resistance (MDR) P-glycoprotein Modulation Cancer Chemosensitization

Dual 5-LOX/H1 Mechanism: A Differentiated Polypharmacology Not Found in Zileuton or Second-Generation Antihistamines

D18024 is characterized by a dual mechanism of action, functioning as both a 5-lipoxygenase (5-LOX) inhibitor and a histamine H1 receptor antagonist [1]. In contrast, the only FDA-approved 5-LOX inhibitor, Zileuton, exhibits specific 5-LOX inhibition (e.g., IC50 of 0.5 µM in rat basophilic leukemia cells ) but lacks direct H1 antagonism. Conversely, second-generation antihistamines like Cetirizine and Loratadine are potent H1 receptor antagonists (e.g., Loratadine IC50 of 170 nM for human H1 receptor ) but do not inhibit 5-LOX. While specific IC50 values for D18024's 5-LOX inhibition remain unpublished, its dual targeting provides a combined therapeutic profile that neither class of compound offers alone.

Allergic Inflammation Asthma 5-Lipoxygenase Histamine H1 Receptor

Calcium Channel Antagonism: A Third Pharmacological Dimension Distinct from Standard H1 Antagonists

Beyond its 5-LOX and H1 activities, D18024 is also documented as a calcium channel antagonist [1]. This additional mechanism is not a feature of common second-generation antihistamines such as Loratadine, Cetirizine, or Fexofenadine, whose primary and well-characterized activity is H1 receptor antagonism (e.g., Fexofenadine inhibits H1 with an IC50 of 246 nM ). The combination of H1 antagonism and calcium channel blockade is a characteristic shared with some other antiallergic compounds, such as Azelastine, but distinguishes D18024 from a broader set of H1-specific antagonists.

Calcium Channel Antagonism Smooth Muscle Relaxation Anti-asthmatic

IL-1β Synthesis Inhibition: An Anti-inflammatory Pathway Engagement Not Observed with Standard Antihistamines

D18024 has been shown to inhibit the synthesis and/or release of interleukin-1 beta (IL-1β) in vitro and in vivo. In monocytes, LPS-induced IL-1β generation was inhibited in a dose-dependent manner [1]. This mechanism is distinct from that of classic H1 antagonists like Cetirizine, which have been studied for their effects on other mediators like PGE2 [2] but are not primarily characterized as IL-1β synthesis inhibitors. This activity suggests an anti-inflammatory role that extends beyond simple histamine blockade.

Interleukin-1β (IL-1β) Inflammation Pyrexia

Optimized Application Scenarios for D18024 Based on Verified Differentiated Pharmacology


Investigating Multidrug Resistance (MDR) Reversal in Cancer Models

D18024 is the superior candidate for studies focused on reversing P-glycoprotein-mediated multidrug resistance in cancer cell lines. Its ≥3-fold higher potency compared to its structural analog Azelastine [1] makes it the preferred tool for achieving robust chemosensitization, as demonstrated by its ability to completely restore doxorubicin sensitivity at 30 µM in resistant glioblastoma cells. Procurement of D18024 is scientifically justified for experiments aiming to maximize the reversal effect and for structure-activity relationship (SAR) studies examining the chemical features responsible for enhanced MDR modulation.

Dissecting Integrated Allergic and Inflammatory Pathways in Asthma Models

For research requiring simultaneous modulation of both leukotriene and histamine pathways, D18024 is a unique and indispensable tool. Unlike single-target agents like Zileuton (5-LOX inhibitor) or Loratadine (H1 antagonist) , D18024's dual pharmacology [2] allows for the investigation of synergistic or additive effects of targeting both mediators in complex disease models such as allergic asthma. This integrated approach is not achievable with monotherapy agents, making D18024 the scientifically logical choice for polypharmacology studies.

Exploring Calcium Channel-Dependent Effects in Smooth Muscle and Allergic Response

D18024 should be selected for experiments where the interplay between H1 antagonism and calcium channel blockade is a key variable. This dual mechanism, shared with some but not all antiallergic compounds [3], is absent in most common second-generation antihistamines like Fexofenadine . Therefore, D18024 is the appropriate compound for studies aiming to elucidate the contribution of calcium channel antagonism to bronchodilation or other smooth muscle-relaxant effects in allergic and asthmatic models.

Elucidating the Role of IL-1β in Antiallergic Drug Mechanisms

D18024 is the relevant compound for studies seeking to investigate the anti-inflammatory effects of antiallergic drugs beyond histamine and leukotriene pathways. Its documented, dose-dependent inhibition of IL-1β synthesis [4] distinguishes it from classic H1 antagonists and positions it as a valuable tool for examining the role of IL-1β in allergic inflammation and pyrexia. This application scenario is supported by direct in vitro and in vivo evidence and is not applicable to most comparator compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for D18024

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.